molecular formula C9H5BrF3N B3034456 6-Bromo-2-trifluoromethyl-1H-indole CAS No. 1782390-81-1

6-Bromo-2-trifluoromethyl-1H-indole

Cat. No. B3034456
CAS RN: 1782390-81-1
M. Wt: 264.04 g/mol
InChI Key: KSBHDTNUEBRGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Bromo-2-trifluoromethyl-1H-indole” is a compound with the molecular weight of 264.04 . It is a solid substance that is stored at ambient temperature .


Synthesis Analysis

The synthesis of trifluoromethyl indoles, which includes “6-Bromo-2-trifluoromethyl-1H-indole”, has been achieved through various methods. One of the main methods includes oxidative desulfurization–fluorination of dithiocarbamates and the Fischer indole synthesis via the reaction of N-CF3 hydrazine and ketones .


Molecular Structure Analysis

The molecular structure of “6-Bromo-2-trifluoromethyl-1H-indole” is represented by the InChI code 1S/C9H5BrF3N/c10-6-2-1-5-3-8(9(11,12)13)14-7(5)4-6/h1-4,14H . The key for this InChI code is KSBHDTNUEBRGFF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“6-Bromo-2-trifluoromethyl-1H-indole” is a solid substance that is stored at ambient temperature . Its molecular weight is 264.04 .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown anticancer activity . They could potentially be used in the development of new cancer treatments.

Anti-HIV Activity

Indole derivatives have demonstrated anti-HIV activity . This suggests they could be used in the development of drugs to treat HIV.

Antioxidant Activity

Indole derivatives have antioxidant properties . This means they could potentially be used in the treatment of conditions caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity . This suggests they could be used in the development of new antimicrobial drugs.

Antitubercular Activity

Indole derivatives have demonstrated antitubercular activity . This suggests they could be used in the development of drugs to treat tuberculosis.

Antidiabetic Activity

Indole derivatives have shown antidiabetic activity . This suggests they could be used in the development of drugs to treat diabetes.

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H332, H315, H319, and H335 . The precautionary statements include P301+P312, P302+P352, P305+P351+P338 . It is recommended to avoid all personal contact, including inhalation .

properties

IUPAC Name

6-bromo-2-(trifluoromethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N/c10-6-2-1-5-3-8(9(11,12)13)14-7(5)4-6/h1-4,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBHDTNUEBRGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-trifluoromethyl-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-trifluoromethyl-1H-indole
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-trifluoromethyl-1H-indole
Reactant of Route 3
Reactant of Route 3
6-Bromo-2-trifluoromethyl-1H-indole
Reactant of Route 4
Reactant of Route 4
6-Bromo-2-trifluoromethyl-1H-indole
Reactant of Route 5
Reactant of Route 5
6-Bromo-2-trifluoromethyl-1H-indole
Reactant of Route 6
Reactant of Route 6
6-Bromo-2-trifluoromethyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.